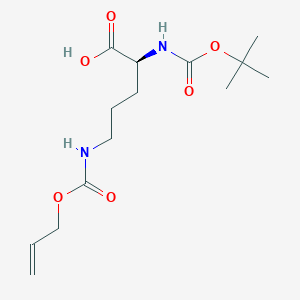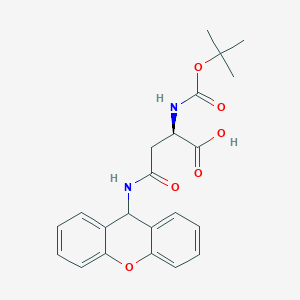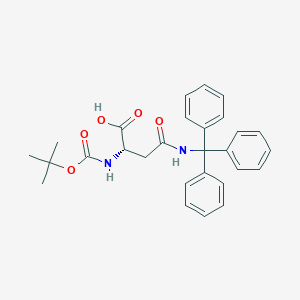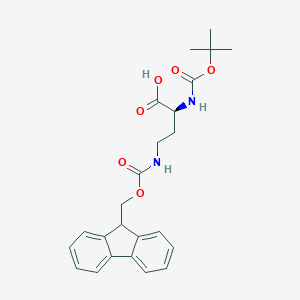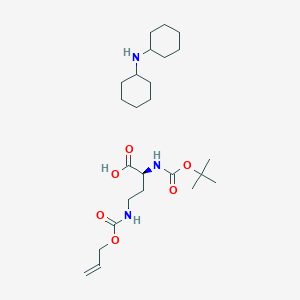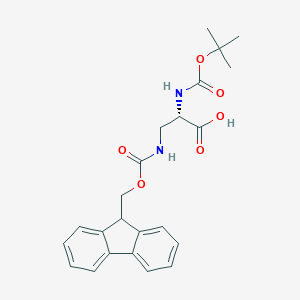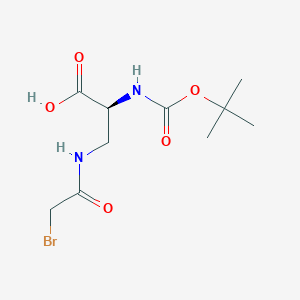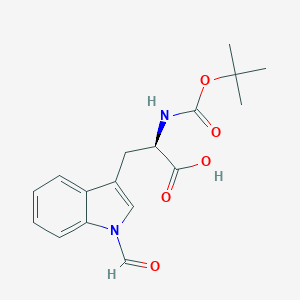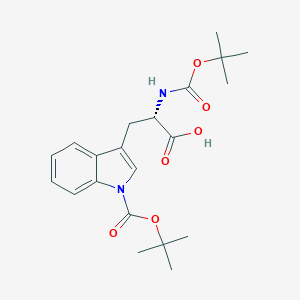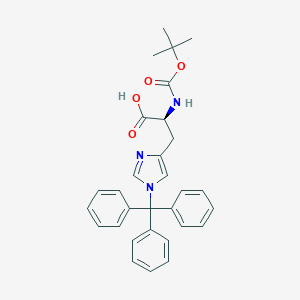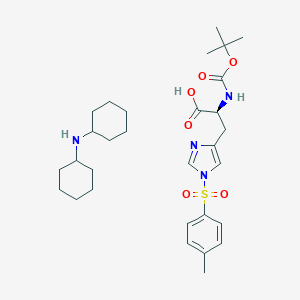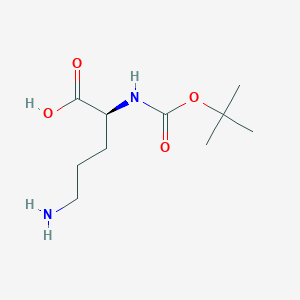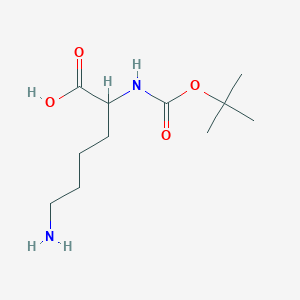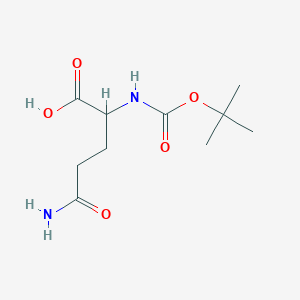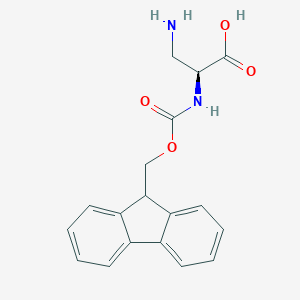
Fmoc-Dap-OH
描述
Fmoc-Dap-OH, also known as this compound, is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物医学水凝胶
Fmoc-Dap-OH: 是肽基水凝胶 (PHGs) 合成的关键材料。 这些水凝胶具有生物相容性,适用于各种生物医学应用,如药物递送和用于成像的诊断工具 . 含有 this compound 的肽的自组装性质允许创建能够支持细胞粘附、存活和复制的水凝胶,使其成为组织工程的潜在材料 .
pH 控制的凝胶化
该化合物在pH 控制的双向凝胶化中起着至关重要的作用。 该过程对于创建可以在不同 pH 水平下形成的水凝胶以及有机凝胶非常重要。 This compound 衍生物表现出独特的纤维形态,并由芳香族 π-π 堆积和氢键相互作用驱动,这对凝胶的稳定性和功能至关重要 .
组织工程支架
由于 this compound 具有形成刚性水凝胶的能力,它成为开发可调和多功能支架用于组织工程的有希望的候选者。 这些水凝胶的机械刚度以及它们对肽浓度的响应性使其适合为体外实验创建生理相关的环境 .
敏感肽的合成
This compound 用于正交脱保护策略合成敏感肽。 这种策略对于合成在传统脱保护条件下易于降解的肽至关重要,从而扩展了基于肽的治疗方法的范围 .
作用机制
Target of Action
Fluorenylmethyloxycarbonyl-Diaminopropionic Acid (Fmoc-Dap-OH) is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups present in the peptide chain. These amine groups play a crucial role in the formation of peptide bonds, which are essential for the structure and function of proteins.
Mode of Action
The mode of action of this compound involves the protection of amine groups during peptide synthesis. The fluorenylmethyloxycarbonyl group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during the synthesis process .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. Specifically, the use of this compound allows for the selective formation of peptide bonds without interference from other reactive groups present in the peptide chain . This selective reactivity is crucial for the synthesis of complex peptides and proteins.
Pharmacokinetics
It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the desired sequence and structure. By protecting amine groups during synthesis, this compound allows for the selective formation of peptide bonds, enabling the creation of complex peptides and proteins .
Action Environment
The action of this compound is influenced by the conditions of the reaction environment. For instance, the removal of the Fmoc group is facilitated by basic conditions . Additionally, the stability of this compound can be affected by factors such as temperature and pH. It is typically stored at temperatures between 2-8°C .
生化分析
Biochemical Properties
Fmoc-Dap-OH plays a significant role in biochemical reactions. It is frequently used as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The fluorenyl group in this compound is highly fluorescent, which is beneficial for spectrophotometrically monitoring coupling and deprotection reactions .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been reported that this compound discourages cell adhesion and slows down cell growth of 3T3-L1 cells . This cell growth impairment does not depend on the toxicity of the hydrogels themselves .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
It is known that this compound has high thermal stability, even at low minimum hydrogelation concentration .
Metabolic Pathways
It is known that this compound is an effective amine oxidase inhibitor , suggesting that it may interact with enzymes involved in amine oxidation.
属性
IUPAC Name |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSLKWZYHRLRRL-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Fmoc-Dap-OH, and why is it used in peptide synthesis?
A1: this compound stands for N-(9-Fluorenylmethoxycarbonyl)-2,3-diaminopropionic acid. It is a protected form of the amino acid 2,3-diaminopropionic acid (Dap).
Q2: The research paper mentions the synthesis of "Fmoc-Dap(Ivdde)-OH". What does this signify and how does it relate to this compound?
A2: The paper describes the synthesis of Fmoc-Dap(Ivdde)-OH, which is a derivative of this compound. In this derivative, the side chain amino group of Dap is further protected with the Ivdde group (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl). This additional protection is strategically employed to enable selective reactions at other sites of the molecule during peptide synthesis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


